molecular formula C9H55N12O15P5 B12725726 Nonaammonium hydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate CAS No. 93919-74-5

Nonaammonium hydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate

Cat. No.: B12725726
CAS No.: 93919-74-5
M. Wt: 726.48 g/mol
InChI Key: NSLZQFATRMGUCE-UHFFFAOYSA-N
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Description

Nonaammonium hydrogen [[(phosphonatomethyl)imino]bis[ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonate is a complex organophosphorus compound. It is known for its multiple phosphonate groups, which contribute to its high affinity for metal ions. This compound is often used in various industrial and scientific applications due to its chelating properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonaammonium hydrogen [[(phosphonatomethyl)imino]bis[ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonate typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds, which are subsequently reacted to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and pH, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Nonaammonium hydrogen [[(phosphonatomethyl)imino]bis[ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate oxides.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphonates.

    Substitution: The compound can undergo substitution reactions where the phosphonate groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in different applications.

Scientific Research Applications

Nonaammonium hydrogen [[(phosphonatomethyl)imino]bis[ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonate has a wide range of scientific research applications:

    Chemistry: It is used as a chelating agent to bind metal ions in various chemical processes.

    Biology: The compound is used in biochemical assays to study metal ion interactions with biological molecules.

    Industry: The compound is used in water treatment processes to remove heavy metals and in the production of detergents and cleaning agents.

Mechanism of Action

The mechanism of action of nonaammonium hydrogen [[(phosphonatomethyl)imino]bis[ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonate involves its ability to chelate metal ions. The multiple phosphonate groups in the compound form strong bonds with metal ions, effectively sequestering them. This chelation process is crucial in various applications, such as preventing metal ion-induced oxidative damage in biological systems and removing heavy metals from industrial effluents.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.

    Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with multiple phosphonate groups.

    Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer phosphonate groups.

Uniqueness

Nonaammonium hydrogen [[(phosphonatomethyl)imino]bis[ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonate is unique due to its high number of phosphonate groups, which provide enhanced metal-binding capacity compared to other chelating agents. This makes it particularly effective in applications requiring strong and stable metal ion chelation.

Properties

CAS No.

93919-74-5

Molecular Formula

C9H55N12O15P5

Molecular Weight

726.48 g/mol

IUPAC Name

nonaazanium;N-[2-[bis(phosphonatomethyl)amino]ethyl]-N,N',N'-tris(phosphonatomethyl)ethane-1,2-diamine;hydron

InChI

InChI=1S/C9H28N3O15P5.9H3N/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);9*1H3

InChI Key

NSLZQFATRMGUCE-UHFFFAOYSA-N

Canonical SMILES

[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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